molecular formula C8H3F5O2 B8064299 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B8064299
M. Wt: 226.10 g/mol
InChI Key: VRBDZRLCCHMUMZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by fluorine substituents at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzaldehyde ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBDZRLCCHMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde ring. One common method includes the nucleophilic substitution of a halogenated benzaldehyde with a trifluoromethoxy group. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purityThe use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are crucial for developing new pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce nucleophiles at the aldehyde position.
Condensation ReactionsForms products with amines and alcohols under acidic conditions.
Fluorination ReactionsActs as a precursor for introducing additional fluorine atoms.

Medicinal Chemistry

Role in Drug Development

Fluorinated compounds are known to exhibit enhanced metabolic stability and bioactivity. 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde has been explored for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.

Case Study: Antitumor Activity

Research has demonstrated that compounds derived from 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against breast cancer cell lines by inhibiting key metabolic pathways involved in tumor growth.

Table 2: Antitumor Activity of Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of ActionReference
Compound AMCF-712Inhibition of cellular metabolism
Compound BA549 (Lung Cancer)8Induction of apoptosis
Compound CHeLa (Cervical Cancer)15Disruption of cell cycle

Material Science

Fluorinated Polymers

The incorporation of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde into polymer matrices enhances their thermal stability and chemical resistance. These properties make such polymers suitable for applications in coatings and electronic materials.

Environmental Applications

Role in Green Chemistry

Fluorinated compounds are often utilized in green chemistry due to their unique properties that can reduce environmental impact. The use of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde in synthesizing biodegradable polymers is an area of active research.

Mechanism of Action

The mechanism by which 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its biological and medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde with its structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Properties (Boiling Point, Solubility)
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde C₈H₃F₅O₂ 226.10 2,6-F; 3-OCF₃ Not reported High lipophilicity; expected low water solubility
3-(Trifluoromethoxy)benzaldehyde C₈H₅F₃O₂ 190.11 3-OCF₃ 52771-21-8 Soluble in DMF, THF; commercial price: ~JPY 9,600/5g
2,6-Difluorobenzaldehyde C₇H₄F₂O 142.10 2,6-F 437-81-0 Soluble in organic solvents; bp ~180°C (estimated)
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 4-OCHF₂; 3-OCH₃ 151103-08-1 Synthesized via SN2 reaction; log S = -2.3
Key Observations:
  • Molecular Weight : The target compound has a higher molecular weight (226.10 g/mol) than analogs due to additional fluorine atoms and the trifluoromethoxy group.
  • Lipophilicity : The trifluoromethoxy group increases lipophilicity, likely reducing aqueous solubility compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (log S = -2.3) .

Biological Activity

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of trifluoromethoxy and difluoro groups, suggest it may interact with biological targets in novel ways.

Chemical Structure and Properties

The chemical formula for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is C9H5F5OC_9H_5F_5O. Its structure includes a benzaldehyde moiety substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethoxy group at the 3 position. This configuration enhances its lipophilicity and potential binding interactions with biological macromolecules.

The primary mechanism of action for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde appears to involve the inhibition of key proteins involved in cellular processes such as cell division and apoptosis. Specifically, it has been shown to target the FtsZ protein, which is crucial for bacterial cell division. The compound exhibits allosteric inhibition by binding to the FtsZ protein, disrupting its function and leading to impaired bacterial growth .

Antimicrobial Activity

Research indicates that 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde possesses significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains are reported to be in the range of 4-8 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The IC50 values indicate a strong inhibitory effect on cancer cell growth, with values reported as low as 0.126 µM . Additionally, it has shown a favorable selectivity index against normal cells, suggesting lower toxicity compared to traditional chemotherapeutics.

Study on Bacterial Inhibition

In a study conducted by researchers exploring FtsZ inhibitors, 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde was evaluated alongside other compounds. The results indicated that this compound not only inhibited bacterial cell division but also caused morphological changes in treated cells, leading to filamentous growth patterns typical of FtsZ inhibition .

Anticancer Efficacy Assessment

Another significant investigation focused on the anticancer properties of this compound involved treating MDA-MB-231 cells in vitro. The findings revealed that treatment resulted in reduced cell viability and induced apoptosis pathways. Notably, this compound displayed a more pronounced effect on cancerous cells compared to non-cancerous cells, highlighting its potential as a selective therapeutic agent .

Comparative Analysis

To better understand the biological activity of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde in relation to similar compounds, a comparative analysis was conducted:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde4-80.126
2,6-Difluoro-3-methoxybenzoic acid10-205.0
2-Fluoro-4-(trifluoromethoxy)phenol>201.5

This table illustrates that 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exhibits superior antimicrobial and anticancer activities compared to some structurally related compounds.

Q & A

Q. What are the established synthetic routes for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving fluorinated benzaldehyde precursors. For example, substituted benzaldehydes react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key variables include:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of the aldehyde group.
  • Reaction time : Extended reflux periods (4+ hours) improve yields but risk side reactions like over-fluorination.
  • Solvent polarity : Absolute ethanol is preferred for solubility and ease of removal.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is critical for resolving trifluoromethoxy (-OCF3_3) and difluoro substituents. 1H^1\text{H} NMR can confirm aldehyde proton signals (~10 ppm) and aromatic ring substitution patterns .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-F (~1100–1250 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves steric effects from fluorine atoms and confirms molecular geometry .

Q. How does the compound’s stability vary under different storage conditions?

Fluorinated benzaldehydes are sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (e.g., argon) prevents decomposition of the aldehyde group and trifluoromethoxy moiety. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity in cross-coupling or cyclization reactions?

The electron-withdrawing nature of fluorine atoms increases electrophilicity at the aldehyde group, enabling efficient participation in:

  • Suzuki-Miyaura coupling : Fluorine substituents direct regioselectivity in aryl halide cross-couplings .
  • Heterocycle formation : Trifluoromethoxy groups stabilize intermediates in benzimidazole or triazole syntheses, as seen in Cu(I)/TMEDA-catalyzed reactions .
    Contradictions arise in solvent choice—polar aprotic solvents (e.g., THF) may deactivate catalysts, necessitating ligand optimization .

Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?

  • Density Functional Theory (DFT) : Models electrostatic potential surfaces to predict interactions with enzyme active sites (e.g., cytochrome P450).
  • Molecular docking : Fluorine atoms exhibit strong van der Waals interactions with hydrophobic pockets, validated in studies of fluorinated drug analogs .
  • QSAR : Correlates lipophilicity (logP ~2.1) with membrane permeability, critical for agrochemical or pharmaceutical applications .

Q. How can contradictory spectral or bioactivity data be resolved in structure-activity relationship (SAR) studies?

Case example: Discrepancies in 19F^{19}\text{F} NMR chemical shifts may arise from solvent-induced conformational changes. Solutions include:

  • Control experiments : Compare spectra in deuterated DMSO vs. CDCl3_3 to isolate solvent effects .
  • Bioassay replication : Test biological activity (e.g., enzyme inhibition) across multiple batches to distinguish synthetic impurities from true SAR trends .

Q. What strategies mitigate steric hindrance during functionalization of the benzaldehyde ring?

  • Directed ortho-metalation : Use of directing groups (e.g., pyridyl) enhances regioselectivity for further substitution .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing side products from steric clashes between fluorine and trifluoromethoxy groups .

Methodological Considerations

  • Synthetic protocols : Prioritize anhydrous conditions and Schlenk techniques for air-sensitive intermediates .
  • Analytical validation : Cross-validate HPLC purity (>95%) with mass spectrometry to detect trace fluorinated byproducts .

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